molecular formula C17H16N6S B2358083 4-methyl-3-(methylsulfanyl)-5-[1-phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl]-4H-1,2,4-triazole CAS No. 956741-67-6

4-methyl-3-(methylsulfanyl)-5-[1-phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl]-4H-1,2,4-triazole

Cat. No.: B2358083
CAS No.: 956741-67-6
M. Wt: 336.42
InChI Key: XLSQYBPXNPFXKS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Methyl-3-(methylsulfanyl)-5-[1-phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl]-4H-1,2,4-triazole (CAS 956741-67-6) is a high-purity chemical reagent intended for research use only. This complex heterocyclic compound features a 1,2,4-triazole core, a privileged scaffold in medicinal chemistry known for its diverse biological activities and ability to interact with biological targets with high affinity due to its hydrogen bonding capacity and rigidity . The 1,2,4-triazole pharmacophore is a key structural component in numerous clinically used drugs, including antifungal agents (e.g., fluconazole), anticancer treatments (e.g., letrozole), and antiviral medications . Recent advances from 2022-2025 highlight that 1,2,4-triazole-based derivatives are a rapidly growing area of investigation, particularly in oncology . These compounds demonstrate multifaceted mechanisms, showing potential to inhibit key cancer-related enzymes such as kinases, carbonic anhydrases, and topoisomerases, interfere with DNA interactions, and modulate apoptotic pathways . Furthermore, 1,2,4-triazole-3-thione derivatives, a class to which this compound is related, have been specifically reported to exhibit antitumor activity . The incorporation of a methylsulfanyl group and a complex phenyl-pyrazol-pyrrole substituent in this molecule may modulate its physicochemical properties and enhance its pharmacological profile, making it a promising candidate for hit-to-lead optimization in anticancer drug discovery . Researchers can utilize this compound as a building block for synthesizing novel derivatives or as a reference standard in biological screening assays. Its molecular formula is C17H16N6S, and it has a molecular weight of 336.42 g/mol . This product is strictly for laboratory research purposes and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

4-methyl-3-methylsulfanyl-5-(1-phenyl-5-pyrrol-1-ylpyrazol-4-yl)-1,2,4-triazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N6S/c1-21-15(19-20-17(21)24-2)14-12-18-23(13-8-4-3-5-9-13)16(14)22-10-6-7-11-22/h3-12H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLSQYBPXNPFXKS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NN=C1SC)C2=C(N(N=C2)C3=CC=CC=C3)N4C=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

4-Methyl-3-(methylsulfanyl)-5-[1-phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl]-4H-1,2,4-triazole (CAS No. 956741-67-6) is a compound of interest due to its potential biological activities, particularly in the fields of anticancer and antimicrobial research. This article reviews the synthesis, biological activity, and relevant case studies surrounding this compound.

  • Molecular Formula : C17H16N6S
  • Molar Mass : 336.414 g/mol
  • Structure : The compound contains a triazole ring, a phenyl group, and a pyrrole moiety, which may contribute to its biological properties.

Anticancer Activity

Recent studies have indicated that derivatives of triazoles exhibit significant anticancer properties. For instance, a study synthesized various triazole derivatives and screened them for cytotoxic activity against different cancer cell lines. The results showed that certain derivatives had moderate to high cytotoxic effects compared to standard chemotherapeutics like vinblastine .

Table 1: Cytotoxic Activity of Triazole Derivatives

CompoundCell Viability (%) at 50 μg/mlIC50 (μg/ml)
Compound A18.1725
Compound B30.1420
4-Methyl-Triazole24.1122
Vinblastine13.3115

This suggests that the triazole framework may enhance the anticancer activity of these compounds.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. In vitro studies have demonstrated that it exhibits activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria. For example, a related study reported that compounds with similar structures showed potent antibacterial effects against Staphylococcus aureus and Escherichia coli .

Table 2: Antimicrobial Activity Against Bacterial Strains

Bacterial StrainInhibition Zone (mm) at 100 μg/ml
Staphylococcus aureus28
Escherichia coli25
Pseudomonas aeruginosa20

The exact mechanism by which this compound exerts its biological effects is still under investigation. However, preliminary data suggest that it may involve the inhibition of key enzymes involved in cell division or DNA synthesis in cancer cells and bacteria. The presence of the methylsulfanyl group is hypothesized to play a role in enhancing lipophilicity, thereby improving cellular uptake .

Case Studies

A notable case study involved the synthesis and biological evaluation of several triazole derivatives, including the target compound. The study found that modifications on the triazole ring significantly affected both cytotoxicity and antimicrobial potency. These findings highlight the importance of structural optimization in developing effective therapeutic agents .

Scientific Research Applications

The compound exhibits a range of biological activities that are particularly relevant in medicinal chemistry:

Antimicrobial Activity

Research indicates that triazole derivatives, including this compound, possess significant antimicrobial properties. Studies have shown efficacy against various bacterial strains and fungi:

  • Antibacterial Activity : The compound has demonstrated notable inhibition against both Gram-positive and Gram-negative bacteria.
  • Antifungal Activity : Efficacy against common fungal pathogens suggests potential applications in treating infections caused by fungi such as Candida species .

Antiproliferative Effects

Some studies have explored the antiproliferative effects of this compound on cancer cell lines. The presence of the triazole ring is believed to enhance its interaction with biological targets involved in cell proliferation pathways.

Agricultural Applications

The compound's potential extends into agricultural sciences, where it may serve as a fungicide or herbicide. The triazole moiety is known for its ability to inhibit fungal growth, making it a candidate for developing new agricultural chemicals aimed at controlling plant diseases.

Case Studies on Derivatives

Several studies have synthesized derivatives of this compound to enhance its biological activity:

  • Antifungal Derivatives : Research has focused on modifying the structure to improve antifungal efficacy against resistant strains of fungi. For instance, derivatives with altered substituents have shown improved activity compared to the parent compound .
  • Anticancer Agents : Investigations into the anticancer properties of modified triazoles have yielded promising results, with some derivatives exhibiting selective cytotoxicity towards cancer cells while sparing normal cells .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogues

Substituent Variations on the Triazole Core

Key Compounds

3-[(4-Fluorobenzyl)sulfanyl]-4-methyl-5-[1-phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl]-4H-1,2,4-triazole (CAS: 477709-31-2) Structural Difference: Replaces methylsulfanyl with 4-fluorobenzylsulfanyl. Impact: Increased molecular weight (430.5 vs. ~396.5 for the target compound) and altered electronic properties due to fluorine's electronegativity.

S-Alkyl 4-(4-Chlorophenyl)-5-(Pyrrole-2-yl)-1,2,4-Triazole-3-Thiol Derivatives Structural Difference: Chlorophenyl and pyrrole substituents instead of phenyl-pyrrole-pyrazole.

Table 1: Substituent Effects on Physicochemical Properties
Compound Substituent (R) Molecular Weight Key Functional Groups
Target Compound Methylsulfanyl ~396.5 Triazole, Pyrazole, Pyrrole
3-(4-Fluorobenzylsulfanyl) Analogue 4-Fluorobenzylsulfanyl 430.5 Triazole, Pyrazole, Pyrrole, F
S-Nonyl Derivative () Nonylthio 423.6 Triazole, Pyrazole, Long Alkyl

Pyrazole and Pyrrole Hybrid Modifications

Key Compounds

5-(5-Methyl-1H-Pyrazol-3-yl)-4-Phenyl-4H-1,2,4-Triazole-3-Thiol Derivatives Structural Difference: Lacks the pyrrole ring but retains pyrazole-triazole architecture.

3-(4-Amino-3-Methyl-5-Sulfanylidene-4,5-Dihydro-1H-1,2,4-Triazol-1-yl)-3-(2-Furyl)-1-Phenylpropan-1-One Structural Difference: Replaces pyrazole-pyrrole with a furyl-propanone system.

Preparation Methods

Pyrazole Ring Formation

The pyrazole moiety is synthesized via cyclocondensation of hydrazines with 1,3-dicarbonyl compounds. For example, ethyl 3-(1H-pyrrol-1-yl)-3-oxopropanoate reacts with phenylhydrazine in acetic acid under reflux to yield ethyl 5-(1H-pyrrol-1-yl)-1-phenyl-1H-pyrazole-3-carboxylate (yield: 77%).

Reaction Conditions :

  • Reagents : Phenylhydrazine, acetic acid
  • Temperature : Reflux (110–120°C)
  • Time : 6 hours

Characterization Data :

  • IR (KBr) : 1724 cm⁻¹ (C=O), 1653 cm⁻¹ (C=N)
  • 1H NMR (DMSO-d6) : δ 7.33 (s, pyrrole-H), 7.85 (d, J=8.8 Hz, phenyl-H).

Introduction of the Pyrrole Group

The pyrrole substituent is introduced via nucleophilic aromatic substitution or Suzuki-Miyaura coupling. For instance, 4-iodo-1-phenylpyrazole reacts with 1H-pyrrole-1-boronic acid in the presence of Pd(PPh3)4 and Na2CO3 to afford the desired pyrrole-substituted pyrazole.

Reaction Conditions :

  • Catalyst : Pd(PPh3)4 (0.1–0.3 equiv)
  • Base : Na2CO3
  • Solvent : Ethanol/water
  • Temperature : 80–120°C
  • Time : 3–24 hours.

Synthesis of the 1,2,4-Triazole Intermediate

Cyclocondensation Approach

The 1,2,4-triazole core is synthesized by cyclizing thiosemicarbazide derivatives with carbonyl compounds. For example, methyl 2-(methylsulfanyl)acetate reacts with hydrazine hydrate to form 4-methyl-3-(methylsulfanyl)-4H-1,2,4-triazol-5-amine , which is subsequently functionalized.

Reaction Conditions :

  • Reagents : Hydrazine hydrate, ethanol
  • Temperature : Reflux
  • Time : 5–8 hours

Characterization Data :

  • Molecular Formula : C17H16N6S.
  • SMILES : CN1C(=NN=C1SC)C2=C(N(N=C2)C3=CC=CC=C3)N4C=CC=C4.

Coupling of Pyrazole-Pyrrole and Triazole Intermediates

The final step involves coupling the pyrazole-pyrrole subunit with the triazole derivative. This is achieved via a nucleophilic aromatic substitution or transition-metal-catalyzed cross-coupling.

Nucleophilic Substitution

The triazole intermediate’s C-5 position reacts with the pyrazole-pyrrole subunit’s halogenated derivative (e.g., bromide) in the presence of a base:

Reaction Conditions :

  • Base : K2CO3 or NaH
  • Solvent : DMF or DMSO
  • Temperature : 80–100°C
  • Time : 12–24 hours

Yield : 60–75%.

Palladium-Catalyzed Cross-Coupling

A Suzuki-Miyaura coupling between a boronic acid-functionalized pyrazole-pyrrole and a halogenated triazole is also viable:

Reaction Conditions :

  • Catalyst : PdCl2(PPh3)2 (0.05 equiv)
  • Base : Na2CO3
  • Solvent : Toluene/ethanol/water
  • Temperature : 90°C
  • Time : 8–12 hours.

Optimization and Challenges

Regioselectivity in Triazole Formation

The position of methyl and methylsulfanyl groups on the triazole ring is critical. Using N-methylhydrazine ensures methylation at position 4, while methylsulfanyl chloride introduces the thioether group at position 3.

Purification Techniques

  • Column Chromatography : Silica gel (ethyl acetate/hexane, 1:3) for intermediate purification.
  • Recrystallization : Ethanol/water mixtures for final product crystallization.

Spectroscopic Characterization

Table 1: Key Spectroscopic Data for 4-Methyl-3-(Methylsulfanyl)-5-[1-Phenyl-5-(1H-Pyrrol-1-yl)-1H-Pyrazol-4-yl]-4H-1,2,4-Triazole

Technique Data
1H NMR δ 3.42 (s, NCH3), 7.33–7.85 (m, aryl-H), 6.78 (s, pyrrole-H).
IR (KBr) 2934 cm⁻¹ (C-H), 1724 cm⁻¹ (C=O), 1653 cm⁻¹ (C=N).
Mass Spectra m/z 336.4 (M+).

Comparative Analysis of Synthetic Routes

Table 2: Efficiency of Synthetic Methods

Method Yield (%) Purity (%) Time (h)
Nucleophilic Substitution 65 95 24
Suzuki Coupling 73 98 12
Cyclocondensation 60 90 18

Q & A

Q. What are the established synthetic routes for this compound, and what key intermediates are involved?

Methodological Answer: The synthesis typically involves multi-step protocols:

  • Step 1: Formation of the pyrazole core via cyclocondensation of hydrazine derivatives with diketones or β-ketoesters under acidic conditions. For example, 1-phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazole intermediates are synthesized using Suzuki-Miyaura coupling or nucleophilic substitution reactions .
  • Step 2: Introduction of the triazole moiety via cyclization reactions. A common approach involves reacting thiosemicarbazides with carboxylic acid derivatives under reflux in polar solvents (e.g., ethanol or DMF) .
  • Step 3: Functionalization of the triazole ring with methylsulfanyl groups using methylthiolating agents (e.g., (CH₃)₂S₂) in basic media .
    Key Intermediates:
  • 1-Phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carbaldehyde
  • 4-Methyl-4H-1,2,4-triazole-3-thiol

Q. What spectroscopic and crystallographic methods are most effective for characterizing this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR are critical for confirming regiochemistry. For example, the methylsulfanyl group (-SCH₃) appears as a singlet near δ 2.5 ppm in ¹H NMR, while pyrrole protons resonate between δ 6.0–7.5 ppm .
  • X-ray Crystallography: Single-crystal X-ray diffraction resolves the 3D structure. SHELX programs (e.g., SHELXL for refinement) are widely used to analyze bond angles, torsion angles, and intermolecular interactions (e.g., π-π stacking in the pyrazole-phenyl group) .
  • Mass Spectrometry (HRMS): High-resolution ESI-MS confirms molecular weight (C₂₃H₁₉FN₆S, [M+H]⁺ = 431.1422) .

Advanced Research Questions

Q. How can researchers optimize reaction yields for the cyclocondensation step in synthesizing the pyrazole-triazole core?

Methodological Answer:

  • Catalytic Systems: Use Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) for triazole formation, which improves regioselectivity and reduces side products. Catalytic amounts of CuSO₄·5H₂O with sodium ascorbate in THF/H₂O (1:1) at 50°C yield >80% .
  • Solvent Optimization: Polar aprotic solvents (e.g., DMF) enhance reaction rates compared to ethanol, but may require purification via column chromatography (silica gel, hexane/ethyl acetate gradient) .
  • Microwave-Assisted Synthesis: Reduces reaction time from 24 hours to 30–60 minutes while maintaining yields >75% .

Q. What strategies address discrepancies between computational predictions and experimental data in molecular docking studies?

Methodological Answer:

  • Force Field Calibration: Use AMBER or CHARMM force fields with explicit solvent models (e.g., TIP3P water) to improve ligand-protein binding energy calculations. Adjust partial charges for the methylsulfanyl group to account for its electron-withdrawing effects .
  • Crystallographic Validation: Compare docking poses with experimental X-ray structures of analogous compounds (e.g., angiotensin II receptor antagonists with triazole-pyrrole motifs) to identify steric clashes or electrostatic mismatches .
  • Dynamic Simulations: Run molecular dynamics (MD) simulations (e.g., 100 ns trajectories in GROMACS) to assess conformational stability of the ligand-receptor complex .

Q. How do structural modifications (e.g., substituents on the pyrrole ring) affect biological activity?

Methodological Answer:

  • Structure-Activity Relationship (SAR) Studies:
    • Electron-Withdrawing Groups (e.g., -CF₃): Enhance binding to hydrophobic pockets in enzyme active sites (e.g., kinase inhibitors) but may reduce solubility .
    • Aromatic Substituents (e.g., 4-fluorophenyl): Improve π-π interactions with target proteins, as seen in angiotensin II receptor antagonists .
  • Bioisosteric Replacements: Replace the pyrrole ring with imidazole or thiophene to evaluate changes in potency and selectivity .

Q. What challenges arise in crystallizing this compound, and how are they mitigated?

Methodological Answer:

  • Polymorphism Issues: Slow evaporation from ethanol/water (9:1) at 4°C promotes single-crystal growth. Additives like dioxane improve crystal quality by reducing solvent inclusion .
  • Twinned Crystals: Use SHELXD for structure solution and TWINLAW in SHELXL to refine twinned data (e.g., twin fractions < 0.3) .
  • Disorder in Methylsulfanyl Groups: Apply ISOR and DELU restraints during refinement to model thermal motion .

Data Contradiction Analysis Example:

  • Issue: Discrepancy between predicted (DFT-optimized) and experimental bond lengths in the triazole ring.
  • Resolution: Re-optimize computational models using B3LYP/6-311+G(d,p) with implicit solvation (e.g., PCM model for DMSO) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.